tert-Butyl (5-iodopyrimidin-2-yl)carbamate
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Overview
Description
Tert-Butyl (5-iodopyrimidin-2-yl)carbamate: is a chemical compound with the molecular formula C10H14IN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodopyrimidin-2-yl)carbamate typically involves the reaction of 5-iodopyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (5-iodopyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite can be used, often in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Iodates or iodides.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Tert-Butyl (5-iodopyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays to study enzyme mechanisms.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly as a precursor for drugs targeting various diseases.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (5-iodopyrimidin-2-yl)carbamate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and providing insights into their function.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be studied to understand their role in biological processes.
Pathways: The compound can be used to investigate metabolic pathways and identify potential targets for therapeutic intervention.
Comparison with Similar Compounds
Tert-Butyl (5-iodopyrimidin-2-yl)methylcarbamate: A structural analog with a methyl group instead of a hydrogen atom.
Tert-Butyl (5-iodopyrimidin-2-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a carbamate group.
Tert-Butyl (4-(5-iodopyrimidin-2-yl)oxan-4-yl)carbamate: Features a tetrahydro-2H-pyran ring.
Uniqueness: Tert-Butyl (5-iodopyrimidin-2-yl)carbamate is unique in its combination of the tert-butyl group and the iodine atom on the pyrimidine ring, which provides distinct chemical properties and reactivity compared to its analogs.
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Properties
IUPAC Name |
tert-butyl N-(5-iodopyrimidin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZIUFJQHHKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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